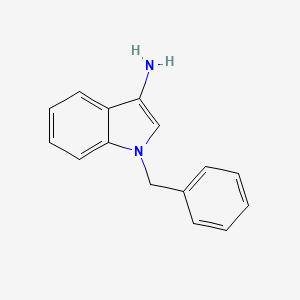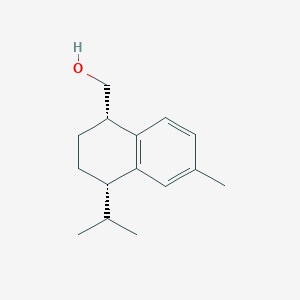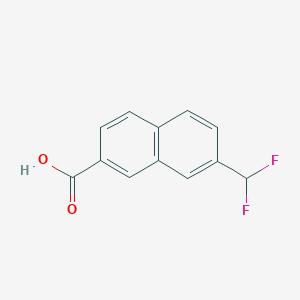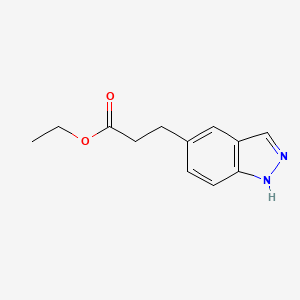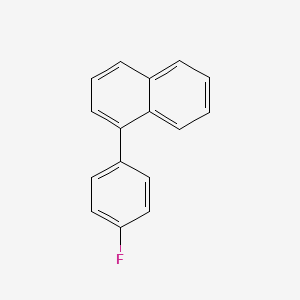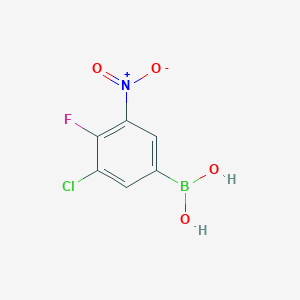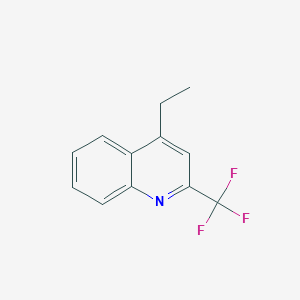
4-Ethyl-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrazine or catalytic hydrogenation.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other functionalized derivatives .
Applications De Recherche Scientifique
4-Ethyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Fluoroquinoline
- 2-Trifluoromethyl-4-aminoquinoline
Comparison: 4-Ethyl-2-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other fluorinated quinolines .
Propriétés
Formule moléculaire |
C12H10F3N |
|---|---|
Poids moléculaire |
225.21 g/mol |
Nom IUPAC |
4-ethyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-7-11(12(13,14)15)16-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
Clé InChI |
AMMQGJCBZJJAGL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC2=CC=CC=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


